![molecular formula C12H13F3N2O3S B2551595 (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone CAS No. 2248991-10-6](/img/structure/B2551595.png)
(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique structure and potential therapeutic applications. In
作用機序
The mechanism of action of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit tumor growth in animal models. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is its unique structure, which makes it an attractive target for scientific research. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone. One direction is to further explore the compound's potential therapeutic applications. Another direction is to investigate the compound's mechanism of action in more detail. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water.
In conclusion, this compound is a chemical compound that has significant potential for scientific research. The compound's unique structure and potential therapeutic applications make it an attractive target for further investigation. As research on this compound continues, it has the potential to lead to new treatments for a range of medical conditions.
合成法
The synthesis of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone involves a series of chemical reactions. The primary starting material for the synthesis is 3-chloro-6-methylpyridine-2-carboxylic acid. This starting material undergoes a series of chemical reactions, including amidation, reduction, and cyclization, to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone has shown potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c1-21(19,20)10-3-2-9(5-16-10)11(18)17-6-8(7-17)4-12(13,14)15/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFXGXIZRPBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CC(C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
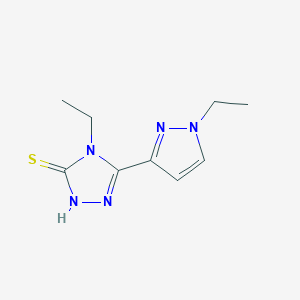
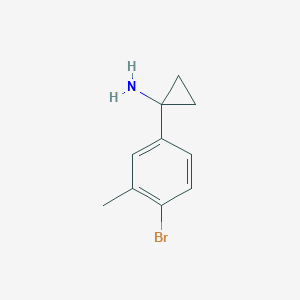
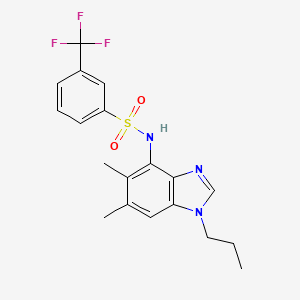
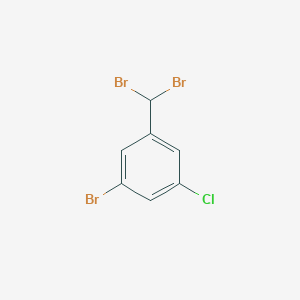
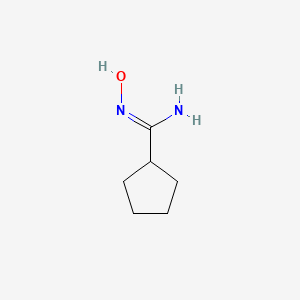
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

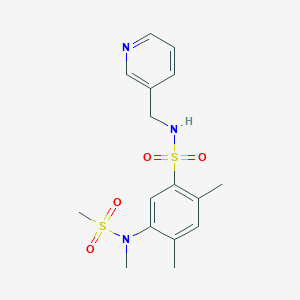
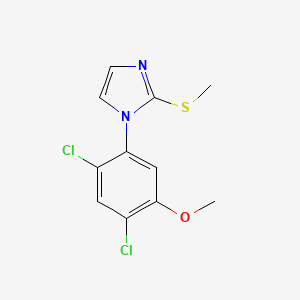


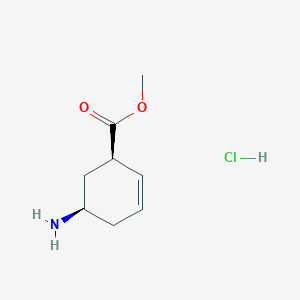
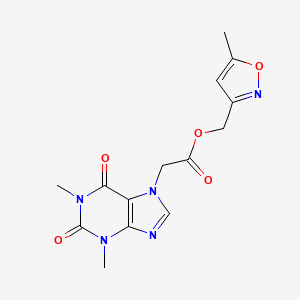
![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)
